4-Ethyl-3-hydroxybenzoic acid

Vue d'ensemble

Description

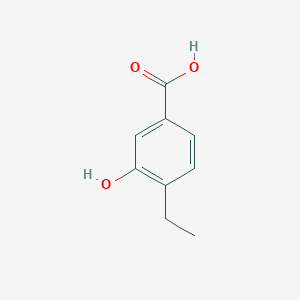

4-Ethyl-3-hydroxybenzoic acid is an aromatic carboxylic acid with the molecular formula C9H10O3. It is a white crystalline solid that is soluble in most organic solvents such as alcohols, ethers, and ketones, but has low solubility in water . This compound is often used as a chemical reagent in organic synthesis and pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 4-ethyl-3-hydroxybenzoic acid can be achieved by the oxidation of p-ethylbenzoic acid. Commonly used preparation methods include acid-base extraction and esterification of ethyl benzoic acid . The reaction typically involves the use of an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethyl-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form 4-ethyl-3,5-dihydroxybenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 4-ethyl-3-hydroxybenzyl alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-Ethyl-3,5-dihydroxybenzoic acid.

Reduction: 4-Ethyl-3-hydroxybenzyl alcohol.

Substitution: Various halogenated derivatives of this compound.

Applications De Recherche Scientifique

Biotechnology

4-Ethyl-3-hydroxybenzoic acid has significant potential in biotechnology, particularly in the development of high-value bioproducts. Its biosynthesis can be achieved through synthetic biology and metabolic engineering techniques. These methods have been instrumental in producing various compounds such as resveratrol and muconic acid, which are valuable in pharmaceuticals and food industries.

Pharmaceutical Industry

The compound is explored for its potential biological activities, including anti-inflammatory and antioxidant properties. Research indicates that derivatives of this compound may exhibit therapeutic effects, making it a candidate for drug development targeting various health conditions .

Material Science

In the thermoplastic industry, this compound is utilized as a precursor in the synthesis of high-performance liquid crystal polymers (LCPs). These materials have applications in electronics and advanced coatings due to their thermal stability and mechanical properties.

Cosmetics and Personal Care

The compound's hydroxyl group contributes to its function as an antioxidant and preservative in cosmetic formulations. Its ability to stabilize products against oxidative degradation enhances the shelf life and efficacy of cosmetic products.

Case Studies

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Hydroxybenzoic Acid | Hydroxyl group on benzene ring | Lacks ethyl substitution; primarily used as an intermediate. |

| 4-Methyl-3-hydroxybenzoic Acid | Methyl instead of ethyl at para position | Exhibits similar biological activity but different solubility characteristics. |

| 4-Acetyl-3-hydroxybenzoic Acid | Acetyl group instead of ethyl | More potent antimicrobial properties; used in pharmaceuticals. |

Mécanisme D'action

The mechanism of action of 4-ethyl-3-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, it may inhibit certain enzymes involved in oxidative stress and inflammation, contributing to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

4-Hydroxybenzoic acid: A monohydroxybenzoic acid with similar chemical properties but without the ethyl group.

3,5-Dihydroxybenzoic acid: Contains two hydroxyl groups on the aromatic ring, leading to different reactivity and applications.

Vanillic acid: A methoxy-substituted hydroxybenzoic acid with distinct flavor and fragrance properties.

Uniqueness: 4-Ethyl-3-hydroxybenzoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the aromatic ring. This combination of functional groups imparts specific chemical reactivity and potential biological activities that distinguish it from other hydroxybenzoic acids .

Activité Biologique

4-Ethyl-3-hydroxybenzoic acid (4-EHBA) is a derivative of hydroxybenzoic acid, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of 4-EHBA based on recent research findings.

Chemical Structure and Properties

4-EHBA is characterized by the presence of an ethyl group at the para position relative to the hydroxyl group on the aromatic ring. This modification can significantly influence its biological properties compared to other hydroxybenzoic acids.

1. Antimicrobial Activity

Numerous studies have demonstrated that 4-EHBA exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mode of action may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific mechanisms require further elucidation .

2. Antioxidant Properties

4-EHBA possesses notable antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is critical in preventing cellular damage and may contribute to its potential in cancer prevention and treatment .

3. Anti-inflammatory Effects

Research indicates that 4-EHBA can modulate inflammatory pathways, potentially reducing inflammation in various models. This activity may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases .

The biological effects of 4-EHBA can be explained through several mechanisms:

- Protein Binding : Studies have shown that 4-EHBA interacts with human serum albumin (HSA), influencing its bioavailability and distribution in the body. The binding affinity varies with pH levels, which can affect its pharmacokinetics .

- Cell Signaling Pathways : It has been reported that 4-EHBA can influence signaling pathways involved in cell proliferation and apoptosis. For example, it may inhibit pathways associated with cancer cell growth, thus showing promise as an anticancer agent .

Case Study 1: Anticancer Activity

A study investigating the effects of 4-EHBA on leukemia cells demonstrated a dose-dependent decrease in cell viability. The compound was tested on both doxorubicin-sensitive and resistant K562 leukemia cells, showing significant cytotoxic effects at higher concentrations (10 mM) over a period of 72 to 96 hours .

| Concentration (mM) | K562 Cell Viability (%) | K562/Dox Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 0.1 | 95 | 90 |

| 1 | 85 | 80 |

| 5 | 75 | 65 |

| 10 | 66 | 53 |

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of 4-EHBA was evaluated against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 0.5 mM, suggesting its potential as a natural antimicrobial agent .

Propriétés

IUPAC Name |

4-ethyl-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMANCODDGUNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615231 | |

| Record name | 4-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100523-85-1 | |

| Record name | 4-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.